molecular formula C11H8N2O B8339595 5-Formyl-7-methyl-1H-indole-3-carbonitrile

5-Formyl-7-methyl-1H-indole-3-carbonitrile

Cat. No. B8339595
M. Wt: 184.19 g/mol
InChI Key: WSBQQPONMNUDIQ-UHFFFAOYSA-N
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Description

5-Formyl-7-methyl-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Formyl-7-methyl-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Formyl-7-methyl-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

5-formyl-7-methyl-1H-indole-3-carbonitrile

InChI

InChI=1S/C11H8N2O/c1-7-2-8(6-14)3-10-9(4-12)5-13-11(7)10/h2-3,5-6,13H,1H3

InChI Key

WSBQQPONMNUDIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC=C2C#N)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

5-Bromo-7-methyl-1H-indole-3-carbonitrile (0.58 g, 2.46 mmol) and sodium hydride (68 mg, 2.7 mmol) were weighed into a flame-dried round-bottom flask containing a magnetic stir bar. Under a nitrogen atmosphere at room temperature, dry tetrahydrofuran (9 mL) was added. The mixture was stirred at room temperature for 15 min, during which time it became homogeneous. The stirred mixture was cooled to −78° C. and a solution of sec-butyllithium in cyclohexane (1.4M, 3.8 mL, 2.2 equiv) was added over several minutes. After 1 h at −78° C., dimethylformamide (0.9 mL) was slowly added and the mixture allowed to warm to room temperature overnight. The solution was cooled to 0° C. and carefully treated with 1N hydrochloric acid. After a few minutes, solid sodium bicarbonate was added until a pH of 9-10 was attained. The two layers were separated and the aqueous phase washed twice with ethyl acetate. The combined organic layers were washed with water (2×), brine (2×), dried over sodium sulfate, and concentrated. Column chromatography gave 60 mg (14%) of desired product and 0.4 g of unreacted starting material. LC/MS: tR=1.21 min, 185.10 (MH)+.
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14%

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